molecular formula C12H12O4 B1599150 4-(But-3-en-1-yloxycarbonyl)benzoic acid CAS No. 62680-74-4

4-(But-3-en-1-yloxycarbonyl)benzoic acid

Cat. No. B1599150
CAS RN: 62680-74-4
M. Wt: 220.22 g/mol
InChI Key: TYARZXLQTHCHIP-UHFFFAOYSA-N
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Description

“4-(But-3-en-1-yloxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C12H12O4 . It is also known by other names such as “1,4-Benzenedicarboxylic acid hydrogen 1-(3-butenyl) ester”, “Terephthalic acid 1-(3-butenyl) ester”, and “terephthalic acid mono-3-butenyl ester” among others .


Molecular Structure Analysis

The molecular structure of “4-(But-3-en-1-yloxycarbonyl)benzoic acid” consists of a benzoic acid moiety attached to a but-3-en-1-yl group via an ester linkage . The InChI code for this compound is InChI=1S/C12H12O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h2,4-7H,1,3,8H2,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(But-3-en-1-yloxycarbonyl)benzoic acid” include a molecular weight of 220.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass is 220.07355886 g/mol . The topological polar surface area is 63.6 Ų .

Scientific Research Applications

  • Application Summary: Benzoic acid derivatives have been studied as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium . The study involved experimental and theoretical investigations, including Density Functional Theory (DFT) and Monte Carlo simulations .
  • Methods of Application: The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
  • Results/Outcomes: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration. The order of efficiency was found to be 3,4-dihydroxybenzoic acid > 4-hydroxybenzoic acid > benzoic acid . The results of the weight loss measurements showed that these inhibitors followed the Villamil isotherm .

Safety And Hazards

Safety data for “4-(But-3-en-1-yloxycarbonyl)benzoic acid” suggests avoiding dust formation and avoiding breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

4-but-3-enoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h2,4-7H,1,3,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYARZXLQTHCHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978291
Record name 4-{[(But-3-en-1-yl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-en-1-yloxycarbonyl)benzoic acid

CAS RN

62680-74-4
Record name 1-(3-Buten-1-yl) 1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62680-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(But-3-en-1-yloxycarbonyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[(But-3-en-1-yl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(but-3-en-1-yloxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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